molecular formula C5H9ClF3N B1439207 N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride CAS No. 1169952-82-2

N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride

Cat. No. B1439207
M. Wt: 175.58 g/mol
InChI Key: XNUIOISZOAAVDE-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)cyclopropanamine hydrochloride, also known as TFECP-HCl, is a trifluoromethylated cyclopropanamine derivative and a member of the cyclopropanamine family of compounds. It is a versatile compound with a wide range of applications in various scientific research fields, including organic synthesis, drug discovery, and medicinal chemistry. TFECP-HCl is widely used as a building block for the synthesis of various compounds and as a catalyst in organic synthesis. It has also been used in the development of novel drugs and as a molecular probe for the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine This compound was synthesized using a transformation of the carboxy group into the trifluoromethyl group by sulfur tetrafluoride, allowing for preparation in significant quantities (Bezdudny et al., 2011) (Bezdudny et al., 2011).

Enantioselective Synthesis The enantioselective generation of trifluoromethyl-substituted cyclopropanes was studied, highlighting the use of cobalt catalysis and the significance of this compound in drug discovery (Morandi et al., 2011) (Morandi et al., 2011).

An Efficient and Safe Synthesis Method An effective synthesis method was developed to prepare trans-2-(Trifluoromethyl)cyclopropylamine on a multigram scale from 4,4,4-trifluorobut-2-enoic acid, showcasing its potential for large-scale production (Yarmolchuk et al., 2012) (Yarmolchuk et al., 2012).

Applications in Organic Chemistry

Cyclopropanation and Dipolar Cycloaddition This compound is a source for trifluoroethyl carbene, which is integral for cyclopropanation and dipolar cycloaddition, presenting a tool for intricate organic synthesis (Duan & Xiao, 2016) (Duan & Xiao, 2016).

Trifluoromethylcarbene Source The generation of trifluoromethylcarbene from this compound and its application in Fe-catalyzed cyclopropanation of olefins was explored, providing a pathway to trifluoromethylated cyclopropanes (Duan et al., 2016) (Duan et al., 2016).

Corey-Chaykovsky Cyclopropanation This study highlighted the use of fluorinated sulfur ylides for Corey-Chaykovsky cyclopropanation of nitro styrenes, offering a versatile approach for constructing trifluoromethyl-substituted cyclopropanes (Hock et al., 2017) (Hock et al., 2017).

Biocatalytic and Enantioselective Processes

Myoglobin-Catalyzed Synthesis Myoglobin-catalyzed olefin cyclopropanation reactions with this compound were reported, showcasing a biocatalytic route for the stereoselective synthesis of key fluorinated building blocks (Tinoco et al., 2017) (Tinoco et al., 2017).

Enantioselective Brønsted Base Catalysis Cyclopropenimines derived from this compound were found to be effective Brønsted base catalysts for enantioselective reactions, illustrating its role in achieving high levels of stereocontrol in organic synthesis (Bandar & Lambert, 2012) (Bandar & Lambert, 2012).

Material Science and Stability

Optimization in Plasma Polymerization The stability of films derived from cyclopropylamine plasma polymerization was optimized, indicating potential applications in the development of stable, amine-rich materials (Manakhov et al., 2014) (Manakhov et al., 2014).

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUIOISZOAAVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride

CAS RN

1169952-82-2
Record name N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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